2-(2-Cyanoethyl)isothiourea monohydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-(2-Cyanoethyl)isothiourea monohydrochloride is 165.65 g/mol. The InChI string representation of its structure isInChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H
. Physical And Chemical Properties Analysis
The melting point of 2-(2-Cyanoethyl)isothiourea monohydrochloride is 165-166 °C .Scientific Research Applications
Synthetic Organic Chemistry Applications
Isothioureas have been utilized as catalysts in asymmetric synthesis and chemical transformations. For instance, they promote the catalytic asymmetric α-functionalization of 3-alkenoic acids through formal cycloadditions, providing useful synthetic building blocks with excellent enantiocontrol (Morrill, Smith, Slawin, & Smith, 2014). This methodology extends to the synthesis of β-lactams and β-amino esters from arylacetic acid derivatives, showcasing high diastereocontrol and enantioselectivity (Smith, Douglas, Prevet, Shapland, Slawin, & Smith, 2014). Additionally, isothioureas catalyze the Michael addition-lactonization of carboxylic acids, leading to the synthesis of diesters and lactones with high stereocontrol (Morrill, Stark, Taylor, Smith, Squires, D'Hollander, Simal, Shapland, O'Riordan, & Smith, 2014).
Medicinal Chemistry Applications
Isothioureas have been evaluated for their potential as antileukemic agents. A study on novel S-(benzimidazol-2-ylmethyl)isothiourea derivatives demonstrated substantial cytotoxicity against human leukemia cell lines, suggesting their utility in developing new anticancer drugs (Koronkiewicz, Romiszewska, Chilmonczyk, & Kazimierczuk, 2015). Furthermore, the synthesis and antimicrobial activities of isothiourea derivatives have been explored, showing significant activity against a variety of bacterial strains, which highlights their potential in addressing antibiotic resistance (Kazimierczuk, Chalimoniuk, Laudy, Moo-Puc, Cedillo-Rivera, Starościak, & Chrapusta, 2010).
Safety and Hazards
This compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-cyanoethyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOMYJVKMTGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497323 | |
Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanoethyl)isothiourea monohydrochloride | |
CAS RN |
6634-40-8 | |
Record name | NSC51862 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-Cyanoethyl)isothiouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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